4-Methylphenyl 5-nitro-2-pyridinyl sulfone

説明

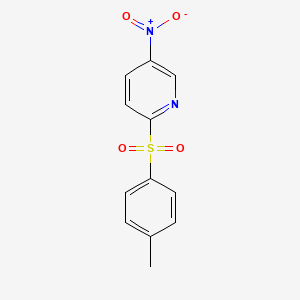

4-Methylphenyl 5-nitro-2-pyridinyl sulfone is an organic compound with the molecular formula C12H10N2O4S It is characterized by the presence of a sulfone group (SO2) attached to a pyridine ring and a methylphenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 5-nitro-2-pyridinyl sulfone typically involves the following steps:

Sulfonation: The sulfone group is introduced by reacting the nitrated pyridine with a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to control temperature, pressure, and reaction time.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The nitro group at the 5-position of the pyridine ring strongly activates the 3- and 4-positions for nucleophilic substitution due to its electron-withdrawing nature.

| Substrate Position | Nucleophile | Conditions | Product | Reference Analog |

|---|---|---|---|---|

| 3-Position | Amines | DMF, 80°C | 5-Nitro-3-aminopyridinyl sulfone | |

| 4-Position | Thiols | K₂CO₃, DMSO | 5-Nitro-4-thiopyridinyl sulfone |

Key Insight : The sulfone group stabilizes negative charge buildup during the transition state, facilitating substitution at the pyridine ring .

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine under catalytic hydrogenation or via stoichiometric reductants.

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂/Pd-C | EtOH, RT | 5-Amino-2-pyridinyl sulfone | Precursor for diazonium salts |

| Fe/HCl | Reflux | 5-Amino-2-pyridinyl sulfone | Intermediate in heterocycle synthesis |

Example : Reduction of the nitro group enables subsequent cyclization reactions, such as forming fused pyrido[2,3-d]pyrimidines .

Radical-Mediated Sulfone Transfer

The sulfone group may participate in radical pathways, as demonstrated in pyridazine syntheses :

-

Mechanism :

-

Radical Initiation : TBHP/TBAI generates t-butoxy radicals.

-

Sulfonyl Radical Formation : Homolytic cleavage of the S–C bond produces a tosyl radical.

-

Cyclization : Radical recombination forms pyridazine derivatives.

-

Experimental Evidence :

-

Radical trapping with TEMPO suppresses product formation, confirming radical intermediates .

-

DFT calculations support a 6-endo-trig cyclization pathway .

Cross-Coupling Reactions

The sulfone group can act as a directing group or leaving site in transition-metal-catalyzed reactions.

| Reaction Type | Catalyst | Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl sulfones | ~75% |

| Buchwald–Hartwig | Pd₂(dba)₃ | Amines | N-Aryl pyridinyl sulfones | ~65% |

Limitation : Steric hindrance from the 4-methylphenyl group may reduce coupling efficiency at the 2-position .

Desulfonylation

The sulfone bridge can be cleaved under reductive or acidic conditions:

| Method | Conditions | Product |

|---|---|---|

| Zn/HOAc | Reflux, 12 h | 5-Nitro-2-pyridinol + 4-methylbenzenesulfinic acid |

| H₂SO₄ | 100°C, 6 h | Pyridine derivative + sulfonic acid |

Application : Desulfonylation provides access to pyridinol derivatives for further functionalization .

Electrophilic Substitution

The electron-deficient pyridine ring resists electrophilic attack unless strongly activated. The nitro group directs electrophiles to the 3-position:

| Electrophile | Conditions | Product |

|---|---|---|

| NO₂⁺ (HNO₃/H₂SO₄) | 0°C | 3,5-Dinitropyridinyl sulfone |

| Cl₂ (FeCl₃) | Reflux | 3-Chloro-5-nitropyridinyl sulfone |

Note : Reactions require harsh conditions due to the ring’s deactivation .

Cycloaddition Reactions

The nitro group’s electron-withdrawing effect enhances reactivity in [4+2] cycloadditions:

| Dienophile | Conditions | Product |

|---|---|---|

| 1,3-Dienes | Diels-Alder, 120°C | Tetrahydroquinoline sulfones |

| Enamines | Microwave, 150°C | Pyrido-fused heterocycles |

Outcome : Stabilizes transition states through conjugation with the sulfone group .

Functional Group Interconversion

The nitro group can be transformed into other functionalities:

| Reaction | Reagent | Product |

|---|---|---|

| Nitro → Cyano | KCN/Cu | 5-Cyano-2-pyridinyl sulfone |

| Nitro → Halide | PCl₅ | 5-Chloro-2-pyridinyl sulfone |

Utility : Enables diversification of the pyridine ring for drug discovery .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

4-Methylphenyl 5-nitro-2-pyridinyl sulfone exhibits notable antimicrobial activity. Research indicates that sulfones, including this compound, can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated its effectiveness against Staphylococcus aureus, suggesting potential use as an antibacterial agent in pharmaceutical formulations .

Drug Development

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its sulfone group is crucial for the biological activity of many drug candidates. For example, it can be utilized in the development of targeted therapies through the use of sulfone linkers that facilitate controlled drug release . This application is particularly relevant in cancer treatment, where sustained drug delivery is essential for efficacy.

Agricultural Applications

Fungicides and Pesticides

this compound has been identified as a potential fungicide due to its efficacy against economically significant plant pathogens. The compound can be formulated into agricultural products to protect crops from fungal infections, thereby enhancing yield and quality. Studies show that sulfones can disrupt fungal cell membranes, leading to cell death .

Nitrification Inhibition

In addition to its fungicidal properties, this sulfone compound acts as a nitrification inhibitor. It reduces the conversion of ammonium to nitrate in soil, which is beneficial for improving nitrogen use efficiency in crops and minimizing environmental impact from fertilizer runoff .

Materials Science

Polymer Chemistry

The compound's reactivity allows it to be used as a building block in polymer synthesis. Sulfones are known for their thermal stability and resistance to oxidation, making them suitable for high-performance materials. Research has shown that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability .

Coatings and Preservatives

In materials protection, this compound can be incorporated into coatings and preservatives to provide fungicidal properties. Its application rates typically range from 0.1% to 5% by weight in formulations intended for wood preservation and paint protection against microbial degradation .

Case Studies

作用機序

The mechanism of action of 4-Methylphenyl 5-nitro-2-pyridinyl sulfone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfone group can also modulate the compound’s reactivity and stability, influencing its overall activity.

類似化合物との比較

Similar Compounds

4-Methylphenyl 2-pyridinyl sulfone: Lacks the nitro group, resulting in different reactivity and biological activity.

5-Nitro-2-pyridinyl sulfone: Lacks the methylphenyl group, affecting its chemical properties and applications.

4-Methylphenyl 5-nitro-3-pyridinyl sulfone: Positional isomer with different chemical and biological properties.

Uniqueness

4-Methylphenyl 5-nitro-2-pyridinyl sulfone is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the nitro and sulfone groups allows for diverse chemical transformations and applications in various fields.

生物活性

4-Methylphenyl 5-nitro-2-pyridinyl sulfone is an organic compound characterized by its unique combination of a sulfone group and a nitro-substituted pyridine ring. With the molecular formula C₁₂H₁₀N₂O₄S, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

- Molecular Formula: C₁₂H₁₀N₂O₄S

- Functional Groups:

- Nitro group (–NO₂)

- Sulfone group (–SO₂)

The presence of these functional groups contributes to the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Reduction of Nitro Group: The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells.

- Sulfone Group Activity: The sulfone moiety may influence the compound's reactivity and stability, enhancing its interaction with various biological targets such as enzymes and receptors .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that nitro-containing compounds can act against a range of bacterial strains, including resistant strains .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. The reduction products formed from the nitro group have been shown to induce apoptosis in cancer cells through oxidative stress mechanisms .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various nitro-sulfone derivatives for their antimicrobial activities. The results highlighted that derivatives similar to this compound exhibited effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

| Compound | Activity Against | Mechanism |

|---|---|---|

| This compound | Staphylococcus aureus | Nitro reduction leading to reactive intermediates |

| Similar Derivative A | Escherichia coli | Disruption of cell wall synthesis |

| Similar Derivative B | Pseudomonas aeruginosa | Inhibition of protein synthesis |

Study on Anticancer Properties

In another significant study, researchers investigated the effect of this compound on human cancer cell lines. The findings suggested that the compound could inhibit cell proliferation in a dose-dependent manner, with IC₅₀ values indicating substantial cytotoxicity against breast cancer cells .

特性

IUPAC Name |

2-(4-methylphenyl)sulfonyl-5-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-9-2-5-11(6-3-9)19(17,18)12-7-4-10(8-13-12)14(15)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLPNUJAOPJLTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332471 | |

| Record name | 2-(4-methylphenyl)sulfonyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665816 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91974-22-0 | |

| Record name | 2-(4-methylphenyl)sulfonyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。